2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Description
This heterocyclic compound features a pyrrolo[3,4-c]pyridine-dione core substituted with a methylthio (-SMe) group at position 3, a methyl group at position 2, and a meta-tolyl (m-tolyl) moiety at position 2. Such polycyclic aromatic systems are often explored in medicinal chemistry for their bioactivity, though specific applications for this compound remain uncharacterized in the provided evidence .
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methyl-4-(3-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C16H16N2O2S/c1-9-5-4-6-10(7-9)14-13-11(8-12(19)17-14)15(20)18(2)16(13)21-3/h4-8,16H,1-3H3,(H,17,19) |
InChI Key |
IBSLAUZDQRSMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC |
Origin of Product |
United States |
Biological Activity
The compound 2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione , often referred to as a pyrrolo-pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrrole ring fused to a pyridine system, with substituents that include a methylthio group and an m-tolyl group. The presence of these functional groups contributes to its biological activity.
Structural Formula
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The growth inhibitory concentration (IC50) values indicate strong antitumor activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| HCT116 | 8.3 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The following table summarizes its anti-inflammatory effects:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 75% | 10 |
| IL-6 | 68% | 10 |
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation.
- Cytokine Modulation : It inhibits key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways.
- Antioxidant Activity : The methylthio group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells .
Case Study 1: Anticancer Efficacy in A549 Cells
A study conducted by Zhang et al. assessed the anticancer efficacy of this compound in A549 cells. The results indicated that treatment with the compound at concentrations ranging from 1 to 20 µM resulted in significant cell death compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects in Macrophages
In another study focused on inflammation, researchers treated RAW264.7 macrophages with varying concentrations of the compound. They observed a dose-dependent decrease in TNF-α production, suggesting that this compound could be beneficial in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Chemical Reactions Analysis
Reactions with Dimethyl Acetylenedicarboxylate (DMAD)
DMAD, a versatile reagent, reacts with heterocycles to form novel products via zwitterionic intermediates. For pyrrolopyridine derivatives:
-
Ring-Opening : Tetrahydropyridine moieties react with DMAD to form substituted pyrroles .
-
Condensation : DMAD may attack nitrogen or sulfur atoms in heterocycles, leading to fused ring systems (e.g., azocines, azonines) .
-
Mechanism : Formation of zwitterions (e.g., ammonium intermediates) drives rearrangements like Stevens shifts .
| Reaction Type | Product Type | Key Mechanism |
|---|---|---|
| Ring-Opening | Substituted pyrroles | Zwitterion formation → ring cleavage |
| Condensation | Fused azocines/azonines | Nucleophilic attack on DMAD |
Electrophilic Substitution Reactions
The pyridine ring’s stability influences reactivity:
-
Nitration/Bromination : Electrophilic substitution likely occurs at positions influenced by electron-donating groups (e.g., methylthio or m-tolyl substituents).
-
Regiochemical Control : The fused pyrrole ring may direct electrophiles to specific positions, depending on steric and electronic factors.
Functional Group Transformations
-
Methylthio Group : Subject to oxidation (e.g., to sulfone) or alkylation.
-
m-Tolyl Substituent : Prone to aromatic substitution (e.g., nitration, acetylation) at the meta position.
-
1,6-Dione System : May undergo nucleophilic attack or decarboxylation under acidic/basic conditions.
| Functional Group | Potential Reactions | Conditions |
|---|---|---|
| Methylthio | Oxidation, alkylation | Oxidizing agents, alkyl halides |
| m-Tolyl | Nitration, acetylation | HNO3, H2SO4, Ac2O |
| 1,6-Dione | Nucleophilic attack, decarboxylation | Acid/base catalysis |
Analytical Characterization
Key techniques for verifying the compound’s identity and purity include:
-
NMR Spectroscopy : Detects proton environments and coupling patterns in the pyrrolopyridine core.
-
Mass Spectrometry : Confirms molecular weight (≈300.4 g/mol) and fragmentation patterns.
Biological Activity
Preliminary data suggest this class of compounds may inhibit toxins (e.g., ricin) by interfering with cellular uptake mechanisms. Further studies are needed to elucidate exact pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Compound A : 4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- Key Differences :
Compound B : 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g)
- Key Differences: Core Structure: Pyrrolo[2,3-d]pyrimidine-dione vs. pyrrolo[3,4-c]pyridine-dione. Substituents: Includes a naphthoquinone fragment (1,4-dioxo), a 3-methoxybenzyl group, and a phenyl ring. Spectral Data: Carbon NMR shifts at 133.4–181.5 ppm, indicative of conjugated aromatic and carbonyl systems .
Structural and Functional Implications
Spectral and Physicochemical Properties
- Target Compound: Limited data available. Expected carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aromatic C-H bends (~3000 cm⁻¹).
- Compound A: No spectral data provided, but the para-methoxy group would downfield-shift aromatic protons in NMR (~δ 7.5–8.0 ppm).
- Compound B: Carbon NMR signals at 181.5 ppm (quinone C=O) and 133–158 ppm (aromatic carbons), suggesting extensive conjugation .
Preparation Methods
Annulation of the Pyrrole Moiety
The pyrrolo[3,4-c]pyridine core is often constructed through pyrrole ring annulation. A key method involves the cyclization of methylthio-amino-vinyl intermediates derived from keten dithioacetals. For example, condensation of keten dithioacetals with 2,2-diethoxyethylamine generates methylthio-amino-vinyl precursors, which undergo HCl-mediated cyclization in ethereal solvents at 0–5°C to form the pyrrole ring. Subsequent oxidation steps introduce the dione functionality, with careful control of stoichiometry to prevent over-oxidation.
Reaction conditions for this step typically require:
- Solvent: Diethyl ether or tetrahydrofuran
- Temperature: 0–10°C
- Acid: Ethereal HCl (1–2 M)
- Time: 4–6 hours
Post-cyclization, the intermediate is treated with m-tolyl magnesium bromide in anhydrous THF to introduce the m-tolyl group at position 4. Quenching with ammonium chloride and extraction with ethyl acetate yields the substituted pyrrole derivative.
Annulation of the Pyridine Ring
Pyridine ring closure is achieved via cyclocondensation reactions. A representative protocol involves reacting 2-aminonicotinate esters with α-ketoamides in refluxing dioxane. For instance, methyl 2-aminonicotinate reacts with methylthioacetyl chloride in the presence of triethylamine to form a diketopiperazine intermediate, which rearranges under acidic conditions to yield the pyridine-dione framework.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dioxane or dimethylformamide |
| Catalyst | Triethylamine (2–3 equivalents) |
| Temperature | 80–100°C |
| Reaction Time | 8–12 hours |
| Yield | 65–72% |
The methylthio group is introduced via nucleophilic substitution using sodium thiomethoxide in DMF at 60°C, followed by methylation with methyl iodide.
Tandem Ring Closure Strategies
Tandem methodologies simultaneously construct both rings, improving efficiency. One approach employs N-tosylhydrazones derived from m-tolyl acetophenones, which undergo sulfur-assisted cyclization in the presence of potassium thiocyanate and iodine. For example, heating N-tosylhydrazone (3 mmol) with sulfur (15 mmol) and K₂S₂O₈ (6 mmol) in DMAC at 100°C for 2 hours produces the bicyclic core.
Critical Steps:
- Hydrazone Formation: Acetophenone derivatives react with p-toluenesulfonylhydrazide in chloroform under reflux.
- Cyclization: Sulfur and oxidants promote simultaneous pyrrole and pyridine ring formation.
- Methylthio Incorporation: Post-cyclization thiolation using Lawesson’s reagent.
Solvent and Catalyst Optimization
Solvent selection significantly impacts reaction kinetics and yield. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution reactions, while dioxane facilitates high-temperature cyclizations. Catalytic systems such as CuCl₂ (50 mol%) in DMSO accelerate sulfur incorporation, reducing reaction times from 12 hours to 3–4 hours.
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.21 | 68 |
| DMF | 36.7 | 72 |
| THF | 7.52 | 58 |
| Chloroform | 4.81 | 42 |
Purification and Characterization
Crude products are purified via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) or recrystallization from dimethylsulfoxide. Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 4H, aromatic), 3.12 (s, 3H, SCH₃), 2.89 (s, 3H, NCH₃).
- ¹³C NMR: 178.9 ppm (C=O), 135.2 ppm (quaternary C).
High-resolution mass spectrometry (HRMS-ESI+) verifies molecular weight (300.4 g/mol), with a deviation <2 ppm.
Challenges and Mitigation Strategies
- Byproduct Formation: Over-alkylation at the pyrrole nitrogen is minimized using methyl iodide in controlled stoichiometry (1.1 equivalents).
- Oxidation Sensitivity: Anaerobic conditions (N₂ atmosphere) prevent dione ring oxidation during cyclization.
- Scalability Issues: Continuous flow systems improve heat dissipation in exothermic steps, enabling gram-scale synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
